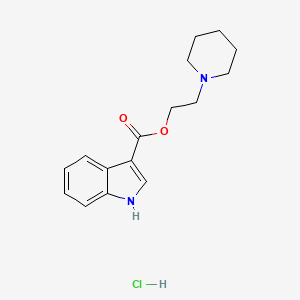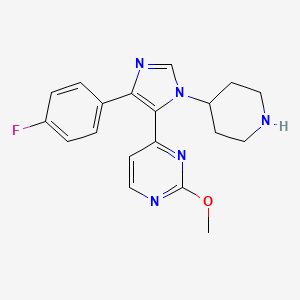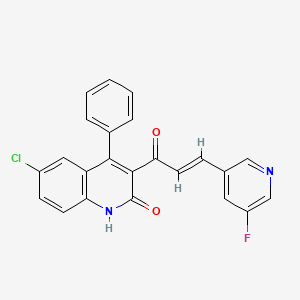
SEN-826
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SEN-826 is a potential anticancer agent.
Scientific Research Applications
1. Socio-Economic Networking in Public Funded Basic Research
A study conducted by Yanagisawa and Takahashi (2009) explored the socio-economic networking (SEN) of public funded basic research, particularly in the Japan Atomic Energy Research Institute (JAERI), focusing on Material Science research. This study utilized bibliometric methods combined with international nuclear databases to assess the socio-economic impact of such research. The research methodology was evaluated for its appropriateness and potential biases in keyword ranking, highlighting the importance of unbiased socio-economic evaluations in public funded research (Yanagisawa & Takahashi, 2009).
2. DNA Modified with Photosensitizer for Charge-Separation Study
In a study on DNA modification, Kawai and Majima (2015) synthesized DNA site-specifically modified with a photosensitizer (Sens) to study the dynamics of charge-separation and charge-recombination in DNA. This research focused on the formation of long-lived charge-separated states and utilized laser flash photolysis technique for measurement. The study contributed to understanding the mechanism of charge-separation in DNA, which has implications in fields like biochemistry and molecular biology (Kawai & Majima, 2015).
3. DNP Surface Enhanced NMR Spectroscopy
Rossini et al. (2013) discussed the application of Dynamic Nuclear Polarization (DNP) to enhance surface NMR signals in an approach known as DNP surface enhanced NMR spectroscopy (DNP SENS). This method significantly increases the sensitivity of solid-state NMR experiments, allowing for detailed characterization of material surfaces at an atomic level. The research highlighted the development of radicals and solvents for optimal enhancements and its potential applications in advanced material characterization (Rossini et al., 2013).
4. Social-Ecological Network Analysis in Sustainability Sciences
Research by Sayles et al. (2019) focused on the use of Social-Ecological Network (SEN) concepts and tools in human-environment and sustainability sciences. They conducted a systematic review to showcase the strength of SEN analysis for complex human-environment settings, providing guidance for the application of SEN approaches and models. This research contributes to understanding the interactions between social and ecological systems, essential for sustainable development (Sayles et al., 2019).
5. Development of Adaptive Educational Resources for Children with Special Needs
Bobrova et al. (2022) conducted a study to develop adaptive educational resources for children with special educational needs (SEN). The research focused on establishing requirements and evaluation criteria for these resources, aimed at meeting the diverse cognitive needs and interests of children with special needs. This study contributes to the field of inclusive education by providing insights into creating effective educational materials for children with SEN (Bobrova et al., 2022).
properties
CAS RN |
1160833-51-1 |
|---|---|
Product Name |
SEN-826 |
Molecular Formula |
C25H31N5O |
Molecular Weight |
417.557 |
IUPAC Name |
(1-(3-(1-methyl-1H-benzo[d]imidazol-2-yl)phenyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C25H31N5O/c1-27-14-16-30(17-15-27)25(31)19-10-12-29(13-11-19)21-7-5-6-20(18-21)24-26-22-8-3-4-9-23(22)28(24)2/h3-9,18-19H,10-17H2,1-2H3 |
InChI Key |
RWGIDDKTIFQTQX-UHFFFAOYSA-N |
SMILES |
O=C(C1CCN(C2=CC=CC(C3=NC4=CC=CC=C4N3C)=C2)CC1)N5CCN(C)CC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SEN-826; SEN826; SEN 826. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide](/img/structure/B610720.png)

![(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B610722.png)

![3-Pyridinecarboxamide, 5-[[(5-chloro-2-methoxyphenyl)sulfonyl]amino]-](/img/structure/B610727.png)